2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoic acid
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Overview
Description
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-chloro-5-methyl-1H-pyrazole with a suitable amino acid derivative. One common method involves the use of ethyl 2-bromo-4-chlorobutanoate as a starting material, which reacts with 4-chloro-5-methyl-1H-pyrazole in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atom can result in various substituted pyrazole derivatives.
Scientific Research Applications
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Uniqueness
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and carboxylic acid functional groups. This combination of features allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H12ClN3O2 |
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Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-amino-4-(4-chloro-5-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C8H12ClN3O2/c1-5-6(9)4-11-12(5)3-2-7(10)8(13)14/h4,7H,2-3,10H2,1H3,(H,13,14) |
InChI Key |
HMSCDZXGFKCBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCC(C(=O)O)N)Cl |
Origin of Product |
United States |
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